molecular formula C20H30N4O2 B608665 LTI-291 CAS No. 1919820-28-2

LTI-291

Cat. No.: B608665
CAS No.: 1919820-28-2
M. Wt: 358.5 g/mol
InChI Key: HZILSILAELSWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LTI-291 is a small-molecule activator of glucocerebrosidase, a lysosomal enzyme involved in the breakdown of glycosphingolipids. This compound has shown potential in increasing the activity of glucocerebrosidase, thereby aiding in the breakdown of glycosphingolipids and potentially mitigating the effects of these diseases .

Biochemical Analysis

Biochemical Properties

LTI-291 plays a crucial role in biochemical reactions by enhancing the activity of GCase . It interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in this gene decrease enzyme activity, and this compound serves to counteract this effect by increasing GCase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GCase enzyme

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GCase and enhancing its activity . This interaction can lead to changes in gene expression and enzyme activity, although the specifics of these changes are still being studied.

Temporal Effects in Laboratory Settings

Initial studies have shown that this compound is generally well-tolerated when given orally once daily for 14 consecutive days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, initial research has shown promising results with no adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipids, interacting with the GCase enzyme

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being studied. It is known that this compound is a centrally penetrant GCase activator, suggesting it can cross the blood-brain barrier .

Subcellular Localization

As an allosteric modulator of GCase, it is likely that this compound localizes to the lysosomes where GCase is typically found .

Chemical Reactions Analysis

LTI-291 primarily functions as an allosteric activator of glucocerebrosidase. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution in its role as an activator. Instead, it binds to the enzyme and enhances its activity. The major product formed from this interaction is the increased breakdown of glycosphingolipids into simpler molecules, which are then recycled within the lysosome .

Scientific Research Applications

LTI-291 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme activation and the breakdown of glycosphingolipids. In biology, it is used to investigate the role of glucocerebrosidase in cellular processes and its impact on diseases such as Parkinson’s disease and dementia with Lewy bodies. In medicine, this compound is being explored as a potential therapeutic agent for treating these diseases by enhancing the activity of glucocerebrosidase and improving the breakdown of glycosphingolipids . In industry, this compound could be used in the development of new drugs and therapies targeting lysosomal storage disorders .

Mechanism of Action

LTI-291 exerts its effects by binding to glucocerebrosidase and enhancing its activity. This enzyme is responsible for the breakdown of glycosphingolipids within the lysosome. By increasing the activity of glucocerebrosidase, this compound helps to clear the accumulation of glycosphingolipids, which can otherwise lead to cellular dysfunction and disease. The molecular targets of this compound include the active site of glucocerebrosidase, where it binds and induces a conformational change that enhances the enzyme’s activity .

Properties

IUPAC Name

5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZILSILAELSWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919820-28-2
Record name LTI-291
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LTI-291
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LTI-291
Reactant of Route 2
Reactant of Route 2
LTI-291
Reactant of Route 3
Reactant of Route 3
LTI-291
Reactant of Route 4
LTI-291
Reactant of Route 5
Reactant of Route 5
LTI-291
Reactant of Route 6
LTI-291
Customer
Q & A

Q1: What is the mechanism of action of LTI-291 and how does it relate to Parkinson's Disease?

A: this compound acts as an allosteric modulator of the enzyme glucosylceramidase beta (GCase), also known as glucocerebrosidase. [, ] This enzyme is essential for the lysosomal breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, are recognized as a significant genetic risk factor for Parkinson's Disease (PD). These mutations typically lead to decreased GCase activity. By enhancing the activity of both normal and mutant forms of GCase, this compound aims to restore enzymatic function and potentially mitigate the downstream consequences of GCase deficiency in PD. []

Q2: How does this compound impact the NLRP3 inflammasome and what is the significance of this effect?

A: Research indicates that this compound can reduce the activation of the NLRP3 inflammasome. [] This complex plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. In the context of PD, excessive NLRP3 activation is thought to contribute to neuroinflammation, potentially exacerbating neuronal damage. The study demonstrated that this compound treatment led to a decrease in IL-1β production, suggesting a dampening effect on NLRP3 inflammasome activation. [] This finding hints at an additional neuroprotective mechanism of this compound beyond its direct effect on GCase activity.

Q3: What preclinical evidence supports the potential of this compound as a treatment for Parkinson's Disease?

A: In a preclinical study utilizing a 6-hydroxydopamine (6-OHDA) mouse model of PD, this compound demonstrated a protective effect against dopaminergic neuronal loss. [] The 6-OHDA model is widely used to mimic PD pathology as it induces the selective death of dopaminergic neurons, similar to what is observed in the disease. Treatment with this compound resulted in a significant preservation of tyrosine hydroxylase (TH) expression in the substantia nigra of these mice. [] TH is an enzyme critical for dopamine synthesis, and its loss is a hallmark of PD progression. This finding provides compelling in vivo evidence supporting the therapeutic potential of this compound in addressing the underlying neurodegenerative processes in PD.

Q4: What is the current clinical development status of this compound?

A: this compound has successfully completed Phase 1 single and multiple ascending dose studies in healthy volunteers. [] These studies primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans. The positive findings from these trials paved the way for a Phase 1b trial specifically designed for patients with GBA1-associated Parkinson's disease. [] This trial aimed to further assess the safety and tolerability of this compound in this patient population and gather preliminary data on its efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.